BenchChemオンラインストアへようこそ!

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS 435342-04-4) is a fully substituted furan-3-carboxylic acid derivative with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol. It features a tert-butyl group at the 5-position, a methyl group at the 2-position, a morpholin-4-ylmethyl substituent at the 4-position, and a carboxylic acid at the 3-position of the furan ring.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 435342-04-4
Cat. No. B1331026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid
CAS435342-04-4
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C(C)(C)C)CN2CCOCC2)C(=O)O
InChIInChI=1S/C15H23NO4/c1-10-12(14(17)18)11(13(20-10)15(2,3)4)9-16-5-7-19-8-6-16/h5-9H2,1-4H3,(H,17,18)
InChIKeyMUHKFQBTMMESMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS 435342-04-4): Chemical Identity and Procurement Baseline


5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS 435342-04-4) is a fully substituted furan-3-carboxylic acid derivative with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol . It features a tert-butyl group at the 5-position, a methyl group at the 2-position, a morpholin-4-ylmethyl substituent at the 4-position, and a carboxylic acid at the 3-position of the furan ring [1]. The compound is available as the free acid (MFCD03408278) and as the hydrochloride salt (CAS 435342-04-4, PubChem CID 2932104) with purities ranging from 95% to 98% across multiple suppliers . Important note: several vendor listings erroneously equate this compound with TAK-659 (mivavotinib, CAS 1312691-33-0, C17H21FN6O); these are structurally and pharmacologically distinct entities [2].

Why Generic Substitution Fails for 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid: The Substitution Pattern Problem


Generic substitution among furan-3-carboxylic acid building blocks is not chemically valid because the combination, position, and steric/electronic nature of the three substituents (tert-butyl, methyl, morpholinomethyl) collectively govern key drug-design parameters. Replacing the tert-butyl with isobutyl (CAS 435341-87-0) alters steric bulk and LogP ; removing the tert-butyl (CAS 309271-37-2) eliminates a major hydrophobic anchor ; relocating the morpholinomethyl from the 4-position to the 2-position (CAS 362002-03-7) redirects the solubilizing basic amine vector ; and omitting the morpholinomethyl entirely (CAS 38422-62-7) removes the ionizable center critical for salt formation and aqueous solubility . Each variant produces a different 3D pharmacophore, PSA, and pKa profile, making experimental results non-transferable.

Product-Specific Quantitative Evidence Guide for 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid


Differentiation by Polar Surface Area (PSA) and Calculated LogP Versus Closest Analogs

The target compound (CAS 435342-04-4) possesses a calculated topological polar surface area (tPSA) of 62.91 Ų and a computed LogP of 2.35, as reported in its vendor characterization data [1]. In contrast, the direct analog lacking the morpholinomethyl group 5-tert-butyl-2-methyl-furan-3-carboxylic acid (CAS 38422-62-7) has a tPSA of 50.44 Ų (loss of the morpholine oxygen and nitrogen contributions) and a higher LogP of approximately 2.9 (increased lipophilicity due to removal of the polar morpholine) . This 12.47 Ų PSA difference and ~0.55 LogP unit shift quantitatively distinguish the two compounds in terms of predicted membrane permeability and aqueous solubility within the context of Lipinski's Rule of Five.

Medicinal Chemistry Drug Design Physicochemical Property

Ionizable Center Availability: Salt Formation Capability Versus Non-Basic Analogs

The target compound contains a morpholine tertiary amine (pKa ~7-8 for the conjugate acid) in addition to the carboxylic acid group (pKa ~4-5), making it a zwitterionic species capable of forming both hydrochloride salts and carboxylate salts . The hydrochloride salt is commercially available (PubChem CID 2932104, molecular weight 317.81 g/mol) and is the predominant marketed form [1]. In comparison, 5-tert-butyl-2-methyl-furan-3-carboxylic acid (CAS 38422-62-7) lacks any basic nitrogen, cannot form acid-addition salts, and relies solely on carboxylate salt formation for solubility modulation . This dual-ionizable character provides the target compound with two orthogonal salt-formation handles, offering greater flexibility in formulation and purification workflow design.

Salt Formation Formulation Aqueous Solubility

Steric Differentiation: tert-Butyl Versus Isobutyl Analog Impacts Conformational Restriction

The target compound bears a tert-butyl group (C(CH₃)₃) at the furan 5-position, which provides a spherical, rotationally symmetric steric bulk with three equivalent methyl groups . The closest structural analog, 5-isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS 435341-87-0), replaces the tert-butyl with an isobutyl group (CH₂CH(CH₃)₂), introducing an additional rotatable bond (the CH₂ linker) and an asymmetrically branched alkyl chain . This single-atom insertion increases the number of rotatable bonds from 4 (target) to 5 (isobutyl analog) [1], resulting in greater conformational flexibility and distinct steric occlusion of the furan ring. In drug design, tert-butyl groups are often preferred as metabolically stable hydrophobic anchors that resist CYP450-mediated oxidation at the benzylic position, whereas the isobutyl CH₂ group is more susceptible to metabolic hydroxylation.

Steric Effects Conformational Analysis Structure-Activity Relationship

Best Research and Industrial Application Scenarios for 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Morpholine-Containing Furan Scaffold

The compound's balanced PSA (62.91 Ų) and LogP (2.35), combined with its dual-ionizable character (carboxylic acid + morpholine), make it a versatile fragment for FBDD libraries targeting proteins with complementary charged or polar binding pockets [1]. Unlike the non-morpholine analog (CAS 38422-62-7, PSA 50.44 Ų), this compound offers an additional hydrogen-bond acceptor (morpholine oxygen) and a basic nitrogen for potential salt-bridge interactions, increasing the probability of detecting binding in SPR or NMR-based fragment screens . Procurement in the hydrochloride salt form (≥97% purity) ensures aqueous solubility for direct dispensing into fragment cocktail plates.

Kinase Hinge-Binder Scaffold Optimization

Furan-3-carboxylic acid derivatives with morpholinomethyl substituents at the 4-position have been explored as building blocks for kinase inhibitor design, where the morpholine can engage the hinge region or solvent-exposed channel while the carboxylic acid serves as a vector for further elaboration [1]. The tert-butyl group at the 5-position provides a hydrophobic shield that can occupy a selectivity pocket. The isobutyl analog (CAS 435341-87-0) introduces additional conformational flexibility that may reduce binding entropy; the tert-butyl variant offers a more rigid scaffold for structure-based design .

Chemical Biology Probe Synthesis via Carboxylic Acid Conjugation

The free carboxylic acid at the 3-position enables direct amide coupling or esterification to generate chemical biology probes, affinity matrices, or PROTAC linker attachments [1]. The morpholine moiety simultaneously provides a handle for pH-dependent solubility tuning. Compared to the 2-position morpholinomethyl regioisomer (CAS 362002-03-7), the 4-position attachment in the target compound places the morpholine and carboxylic acid on adjacent positions of the furan ring, creating a distinct exit vector geometry for conjugate design .

Analytical Reference Standard for Furan-Based Genotoxic Impurity (GTI) Method Development

Given its fully substituted furan core and the presence of a morpholine moiety, this compound serves as a model system for developing LC-MS/MS methods to detect and quantify structurally related furan impurities in pharmaceutical process chemistry [1]. The availability of the compound at 95-98% purity from multiple suppliers, with documented boiling point (375.5°C), density (1.147 g/cm³), and refractive index (1.525), supports its use as a characterized reference material for method validation .

Quote Request

Request a Quote for 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.